molecular formula C36H50O4SSi B12974876 (((2R,3R,4R,6R)-3,4-Bis(benzyloxy)-6-(p-tolylthio)tetrahydro-2H-pyran-2-yl)methoxy)triisopropylsilane

(((2R,3R,4R,6R)-3,4-Bis(benzyloxy)-6-(p-tolylthio)tetrahydro-2H-pyran-2-yl)methoxy)triisopropylsilane

Cat. No.: B12974876
M. Wt: 606.9 g/mol
InChI Key: CTIYXZXMLBTDOY-MGXDLYCJSA-N
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Description

(((2R,3R,4R,6R)-3,4-Bis(benzyloxy)-6-(p-tolylthio)tetrahydro-2H-pyran-2-yl)methoxy)triisopropylsilane is a complex organic compound characterized by its tetrahydropyran ring structure, benzyloxy groups, and p-tolylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((2R,3R,4R,6R)-3,4-Bis(benzyloxy)-6-(p-tolylthio)tetrahydro-2H-pyran-2-yl)methoxy)triisopropylsilane typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions involving appropriate diol precursors.

    Introduction of benzyloxy groups: Benzylation reactions using benzyl halides and a suitable base (e.g., sodium hydride) are employed to introduce benzyloxy groups.

    Attachment of the p-tolylthio group: This step involves the use of p-tolylthiol and a coupling reagent (e.g., dicyclohexylcarbodiimide) to attach the p-tolylthio group to the tetrahydropyran ring.

    Attachment of the triisopropylsilane group: This is typically achieved through silylation reactions using triisopropylsilyl chloride and a base (e.g., imidazole).

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for efficient production, and ensuring purity through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and p-tolylthio groups, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the tetrahydropyran ring or the benzyloxy groups, using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy groups, where nucleophiles like thiols or amines can replace the benzyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thiols, amines, and other nucleophiles in the presence of a base.

Major Products

    Oxidation: Products include oxidized benzyloxy and p-tolylthio derivatives.

    Reduction: Reduced forms of the tetrahydropyran ring and benzyloxy groups.

    Substitution: Substituted derivatives with new functional groups replacing the benzyloxy groups.

Scientific Research Applications

(((2R,3R,4R,6R)-3,4-Bis(benzyloxy)-6-(p-tolylthio)tetrahydro-2H-pyran-2-yl)methoxy)triisopropylsilane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (((2R,3R,4R,6R)-3,4-Bis(benzyloxy)-6-(p-tolylthio)tetrahydro-2H-pyran-2-yl)methoxy)triisopropylsilane involves its interaction with specific molecular targets and pathways. The compound’s benzyloxy and p-tolylthio groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The tetrahydropyran ring structure may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (((2R,3R,4R,6R)-3,4-Bis(benzyloxy)-6-(phenylthio)tetrahydro-2H-pyran-2-yl)methoxy)triisopropylsilane: Similar structure but with a phenylthio group instead of a p-tolylthio group.

    (((2R,3R,4R,6R)-3,4-Bis(benzyloxy)-6-(methylthio)tetrahydro-2H-pyran-2-yl)methoxy)triisopropylsilane: Similar structure but with a methylthio group instead of a p-tolylthio group.

Uniqueness

The uniqueness of (((2R,3R,4R,6R)-3,4-Bis(benzyloxy)-6-(p-tolylthio)tetrahydro-2H-pyran-2-yl)methoxy)triisopropylsilane lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both benzyloxy and p-tolylthio groups, along with the tetrahydropyran ring, makes it a versatile compound for various applications.

Properties

Molecular Formula

C36H50O4SSi

Molecular Weight

606.9 g/mol

IUPAC Name

[(2R,3R,4R,6R)-6-(4-methylphenyl)sulfanyl-3,4-bis(phenylmethoxy)oxan-2-yl]methoxy-tri(propan-2-yl)silane

InChI

InChI=1S/C36H50O4SSi/c1-26(2)42(27(3)4,28(5)6)39-25-34-36(38-24-31-16-12-9-13-17-31)33(37-23-30-14-10-8-11-15-30)22-35(40-34)41-32-20-18-29(7)19-21-32/h8-21,26-28,33-36H,22-25H2,1-7H3/t33-,34-,35-,36-/m1/s1

InChI Key

CTIYXZXMLBTDOY-MGXDLYCJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S[C@@H]2C[C@H]([C@H]([C@H](O2)CO[Si](C(C)C)(C(C)C)C(C)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)SC2CC(C(C(O2)CO[Si](C(C)C)(C(C)C)C(C)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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